[3-(Carbonochloridoyl)phenyl]({[3-(carbonochloridoyl)phenyl](hydroxy)boranyl}oxy)borinic acid
Overview
Description
3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, acyl halogenide groups, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid derivative. The key steps include:
Formation of the phenylboronic acid derivative: This involves the reaction of phenylboronic acid with appropriate chlorinating agents under controlled conditions.
Introduction of the carbonochloridoyl group: This step involves the reaction of the phenylboronic acid derivative with carbonochloridoyl chloride in the presence of a base such as triethylamine.
Hydrolysis and purification: The final product is obtained through hydrolysis and purification steps, which may include recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the carbonochloridoyl groups to corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various boronic acid derivatives, alcohols, amines, and substituted aromatic compounds .
Scientific Research Applications
3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity.
Carbonochloridoyl chloride: A reagent used in the synthesis of the compound.
Hydroxyboronic acid: Another boronic acid derivative with hydroxyl groups.
Uniqueness
3-(Carbonochloridoyl)phenylphenyl](hydroxy)boranyl}oxy)borinic acid is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
(3-carbonochloridoylphenyl)-[(3-carbonochloridoylphenyl)-hydroxyboranyl]oxyborinic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10B2Cl2O5/c17-13(19)9-3-1-5-11(7-9)15(21)23-16(22)12-6-2-4-10(8-12)14(18)20/h1-8,21-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEVNZBOVSIVAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)Cl)(O)OB(C2=CC(=CC=C2)C(=O)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10B2Cl2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190568 | |
Record name | Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959918-40-2 | |
Record name | Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959918-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(chlorocarbonyl)phenyl]-, 1,1′-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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